L-Ascorbic acid 2-sulfate dipotassium salt
Overview
Description
L-Ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid, commonly known as vitamin C. This compound is characterized by the addition of a sulfate group at the second carbon position and the presence of two potassium ions. It is often used in scientific research due to its stability and unique properties compared to L-ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid 2-sulfate dipotassium salt typically involves the sulfation of L-ascorbic acid. This process can be achieved by reacting L-ascorbic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the second carbon position .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbate compounds .
Scientific Research Applications
L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies related to cellular metabolism and oxidative stress.
Medicine: Investigated for its potential therapeutic effects and as a stable form of vitamin C in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of L-ascorbic acid 2-sulfate dipotassium salt involves its ability to donate electrons, thereby acting as a reducing agent. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. The compound targets various molecular pathways, including those involved in collagen synthesis and immune function .
Comparison with Similar Compounds
Similar Compounds
L-ascorbic acid: The parent compound, known for its antioxidant properties.
L-ascorbic acid 2-phosphate: Another derivative with enhanced stability.
Dehydroascorbic acid: The oxidized form of L-ascorbic acid.
Uniqueness
L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability and solubility compared to L-ascorbic acid. The presence of the sulfate group provides additional functional versatility, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMXUPHPZDIMH-YCWPWOODSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6K2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585078 | |
Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52174-99-9 | |
Record name | dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.